molecular formula C11H9NO2 B2817348 1-(3-Hydroxyquinolin-6-yl)ethanone CAS No. 1956341-14-2

1-(3-Hydroxyquinolin-6-yl)ethanone

Cat. No.: B2817348
CAS No.: 1956341-14-2
M. Wt: 187.198
InChI Key: BHHCUXYLECTEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxyquinolin-6-yl)ethanone (CAS 1956341-14-2) is a high-purity quinoline derivative of significant interest in medicinal chemistry and biological research. This compound, with a molecular formula of C11H9NO2 and a molecular weight of 187.20 g/mol, serves as a valuable precursor or scaffold for the synthesis of novel heterocyclic compounds . Quinoline derivatives, particularly those with hydroxy substitutions like this compound, are extensively investigated for their potent biological activities. Research indicates that similar 8-hydroxyquinoline derivatives exhibit remarkable antibacterial properties , showing superior activity against strains such as E. coli , S. aureus , V. parahaemolyticus , and P. aeruginosa when compared to standard antibiotics like Penicillin G . These properties make this compound a promising candidate in the development of new antimicrobial agents to address the growing challenge of antibiotic resistance . The quinoline core is also known for its metal-chelating properties , which can contribute to its mechanism of action and broaden its application in biochemical research . This product is supplied with a minimum purity of 98% . It is classified as harmful and irritating, requiring appropriate handling precautions including the use of personal protective equipment and ensuring good ventilation . This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-hydroxyquinolin-6-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7(13)8-2-3-11-9(4-8)5-10(14)6-12-11/h2-6,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHCUXYLECTEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=CN=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigations of Enzymatic Inhibition Mechanisms in Vitro

Inhibition of Enzymes Critical for Viral Replication: Various quinoline (B57606) derivatives have been investigated for their antiviral properties. For instance, some 3-hydroxyquinoline-2(1H)-one derivatives have been identified as inhibitors of the influenza A virus endonuclease. nih.gov Other studies have explored hydroxyquinoline derivatives as potential inhibitors of viral replication for coronaviruses, Chikungunya virus, and HIV by targeting viral enzymes like proteases or reverse transcriptase. nih.govacs.orggoogle.com

Specific Bacterial DNA Gyrase Inhibition: The quinolone core is a well-established pharmacophore for inhibiting bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. acs.orgnih.gov Numerous studies have synthesized and evaluated novel quinoline derivatives as potent inhibitors of these enzymes. rsc.orgnih.govresearchgate.net

Modulation of Other Relevant Enzyme Targets: The broader class of quinoline and hydroxyquinoline derivatives has been shown to inhibit a variety of other enzymes. For example, some 3-hydroxyquinolin-2(1H)-one derivatives can modulate the activity of human phenylalanine hydroxylase (hPAH). nih.govtuni.fi Additionally, derivatives of 8-hydroxyquinoline (B1678124) have been studied as inhibitors of monoamine oxidases (MAO), cholinesterases, and cystathionine (B15957) beta synthase, indicating their potential in neurodegenerative diseases. mdpi.complos.org

Cellular Pathway Modulations in Cell Line Models in Vitro

Induction of Apoptosis in Cancer Cell Lines: The induction of apoptosis (programmed cell death) is a common anticancer mechanism for many quinoline-based compounds. Derivatives have been shown to trigger apoptosis in various cancer cell lines, including non-small-cell lung cancer, colon cancer, and breast cancer. nih.govnih.govresearchgate.netacs.org The mechanisms often involve the activation of caspases and modulation of apoptotic proteins. One hydroxyquinoline analogue, YUM70, was found to induce apoptosis in pancreatic cancer by inhibiting the GRP78 protein, leading to endoplasmic reticulum stress. bohrium.com

Mechanisms of Cell Cycle Regulator Modulation: Alongside apoptosis, quinoline (B57606) derivatives frequently cause cell cycle arrest in cancer cells, preventing their proliferation. nih.gov Studies on various derivatives have shown the ability to halt the cell cycle at different phases, thereby inhibiting tumor growth. ijraset.com

It must be reiterated that these findings apply to the general class of quinoline derivatives. Without specific experimental data for 1-(3-Hydroxyquinolin-6-yl)ethanone , any discussion of its biological activity would be speculative and not meet the required standards of scientific accuracy.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Characterization via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to predict the electronic structure and properties of molecules. For 1-(3-Hydroxyquinolin-6-yl)ethanone, DFT calculations would provide invaluable insights into its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation. For this compound, this would involve considering the rotational freedom of the acetyl and hydroxyl groups attached to the quinoline (B57606) core. Conformational analysis would identify different stable isomers and their relative energies, providing a landscape of the molecule's preferred shapes.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Electron Transfer)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron transfer processes.

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating capability. The distribution of the HOMO would likely be concentrated on the electron-rich hydroxyquinoline ring.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting capability. The LUMO would likely be distributed over the quinoline and acetyl groups.
HOMO-LUMO Gap Energy difference between the HOMO and LUMO.A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Natural Bond Orbital (NBO) and Nonlinear Optical (NLO) Properties

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energies associated with these interactions. For this compound, NBO analysis would elucidate the delocalization of electron density within the aromatic system and the nature of the intramolecular hydrogen bonding, if present.

Nonlinear Optical (NLO) properties describe how a material's optical properties change in the presence of a strong electromagnetic field. Computational methods can predict the first hyperpolarizability (β), a key parameter for NLO materials. Molecules with significant charge transfer characteristics, like many quinoline derivatives, often exhibit notable NLO properties.

PropertyDescriptionRelevance to this compound
NBO Analysis Examines charge delocalization and donor-acceptor interactions.Would reveal the extent of electron delocalization across the quinoline ring and the acetyl substituent, as well as intramolecular interactions.
First Hyperpolarizability (β) A measure of the second-order NLO response.Calculations would indicate the potential of this compound for applications in optoelectronic devices.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and acetyl groups and the nitrogen atom of the quinoline ring, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Acidity Constant (pKa) Predictions

Computational methods can be employed to predict the acidity constant (pKa) of ionizable groups in a molecule. For this compound, this would involve calculating the pKa of the hydroxyl group and the protonated quinoline nitrogen. These values are crucial for understanding the molecule's behavior in different pH environments.

Advanced Computational Simulations

Beyond static DFT calculations, advanced computational simulations can provide insights into the dynamic behavior of this compound. Molecular Dynamics (MD) simulations, for instance, could be used to study the molecule's interactions with solvent molecules or its behavior in a biological environment, tracking its conformational changes over time.

Molecular Dynamics (MD) Simulations for Structural Stability and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the structural stability of this compound and its interactions with its environment, such as a solvent or a biological target. mdpi.comresearchgate.net

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict their subsequent positions and velocities. researchgate.net For a molecule like this compound, MD simulations can reveal how the molecule flexes and changes its conformation in different environments. This is crucial for understanding its stability and how it might bind to a receptor. uantwerpen.beksu.edu.sa

Table 1: Representative Parameters for an MD Simulation of a Quinoline Derivative

ParameterValueDescription
Software Desmond, GROMACSCommonly used software packages for MD simulations.
Force Field OPLS3, AMBERA set of parameters to describe the potential energy of the system.
Simulation Time 10 ns - 100 nsThe total time the simulation is run for.
Temperature 300 KThe temperature at which the simulation is maintained.
Pressure 1.0325 barThe pressure at which the simulation is maintained.
Solvent Water (e.g., TIP3P model)The solvent environment in which the molecule is simulated.
Ensemble NPT (Isothermal-isobaric)Statistical ensemble that keeps the number of particles, pressure, and temperature constant.

This table represents typical parameters used in MD simulations of organic molecules and is for illustrative purposes.

Monte Carlo Simulations for Adsorption Behavior

Monte Carlo (MC) simulations are another powerful computational technique used to study a wide range of chemical and physical phenomena, including the adsorption of molecules onto surfaces. nanobioletters.commdpi.com For this compound, MC simulations can predict how the molecule will interact with and adsorb to a material's surface, which is particularly relevant in fields like corrosion inhibition and materials science. ufc.br

In the context of adsorption, MC simulations can determine the most stable adsorption configurations and calculate the adsorption energy. nanobioletters.com The COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) force field is often employed in these simulations. nanobioletters.com The adsorption behavior of organic molecules is often described by adsorption isotherms, such as the Langmuir, Freundlich, or Temkin models. The Langmuir model, for instance, assumes monolayer adsorption on a surface with a finite number of identical sites.

While specific MC simulation studies on the adsorption of this compound are not prevalent in the literature, research on related quinoline derivatives has shown that they can effectively adsorb onto metal surfaces, forming a protective layer. researchgate.net The adsorption energy values obtained from MC simulations can provide a quantitative measure of the strength of this interaction.

Table 2: Illustrative Adsorption Parameters from Monte Carlo Simulations for a Quinoline Derivative on a Metal Surface

ParameterValueSignificance
Adsorption Energy (kcal/mol) -150 to -250A more negative value indicates stronger and more stable adsorption.
Adsorption Isotherm Model LangmuirDescribes the relationship between the concentration of the adsorbate and the amount adsorbed on the surface.
Surface Coverage HighIndicates the extent to which the surface is covered by the adsorbed molecules.
Simulation Software Materials StudioA common software suite for performing MC simulations.
Force Field COMPASSUsed to calculate the energies of the system.

This table provides representative data for the adsorption of a corrosion inhibitor and is for illustrative purposes.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches are instrumental in establishing these relationships, providing a rational basis for the design of new and more potent molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net These models are built by calculating molecular descriptors that quantify various aspects of a molecule's structure and then using statistical methods to find a relationship between these descriptors and the observed activity. nih.gov

For a class of compounds like quinoline derivatives, QSAR can help identify the key structural features that are important for a particular biological effect, such as anticancer or antibacterial activity. nanobioletters.comnih.gov While a specific QSAR study for this compound was not found, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly applied to similar heterocyclic compounds. nih.gov These methods generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamplesInformation Provided
Constitutional Molecular Weight, Number of RingsBasic structural information.
Topological Connectivity IndicesDescribes the branching and shape of the molecule.
Geometrical Molecular Surface Area, Molecular Volume3D aspects of the molecule.
Electronic Dipole Moment, HOMO/LUMO EnergiesInformation about the electronic distribution.
Hydrophobic LogPThe lipophilicity of the molecule.

This table lists common descriptors used in QSAR modeling and is for general informational purposes.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govmdpi.com This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target. nih.govresearchgate.net

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them. researchgate.net The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.govmdpi.com

For quinoline derivatives, molecular docking has been extensively used to investigate their potential as inhibitors of various enzymes and receptors implicated in diseases like cancer and bacterial infections. nih.govnih.gov While no specific molecular docking studies for this compound are readily available, the methodology would involve docking this compound into the active site of a relevant protein target to predict its binding affinity and interactions.

Table 4: Representative Output from a Molecular Docking Study

ParameterValueSignificance
Docking Score (kcal/mol) -5 to -10A more negative score generally indicates a more favorable binding interaction.
Hydrogen Bonds 2-4Number of hydrogen bonds formed between the ligand and the protein.
Interacting Residues e.g., TYR 23, LYS 56The amino acid residues in the protein's binding site that interact with the ligand.
Binding Conformation Lowest Energy PoseThe predicted 3D arrangement of the ligand in the binding site.
Docking Software AutoDock, GlideCommonly used programs for molecular docking.

This table presents typical results from a molecular docking simulation and is for illustrative purposes.

Analysis of Reactivity Descriptors in Relation to Biological Activity

The biological activity of a molecule is often related to its chemical reactivity. nih.govnih.gov Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.netscirp.org From DFT calculations, various reactivity descriptors can be derived that provide insights into a molecule's reactivity and potential biological activity. nih.gov

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. uantwerpen.be Other important descriptors are electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.govnih.gov The electrophilicity index, for instance, can be correlated with the biological activity of compounds. nih.gov

For quinoline derivatives, DFT calculations have been used to determine these reactivity descriptors and correlate them with observed biological activities. uantwerpen.benih.gov While specific DFT calculations for this compound are not widely published, the principles can be applied to understand its electronic properties and predict its reactivity.

Table 5: Key Reactivity Descriptors and Their Significance

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Energy of the highest occupied molecular orbital; related to the ability to donate an electron.
LUMO Energy (ELUMO) -Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap implies higher reactivity.
Electronegativity (χ) -(EHOMO + ELUMO)/2The power of an atom in a molecule to attract electrons to itself.
Chemical Hardness (η) (ELUMO - EHOMO)/2Resistance to change in electron distribution or charge transfer.
Electrophilicity Index (ω) χ2 / (2η)A measure of the energy lowering of a system when it accepts an additional electronic charge.

This table defines key reactivity descriptors calculated from DFT and is for general informational purposes.

No Specific Research Data Available for this compound

Following a comprehensive search of scientific databases and literature, it has been determined that there is a significant lack of published research specifically detailing the in vitro biological mechanisms of the chemical compound This compound (CAS No. 1956341-14-2).

The investigation sought to find data pertaining to the specific outline provided, including enzymatic inhibition and cellular pathway modulation. However, the search results did not yield any studies focused on this particular molecule. The existing body of research concentrates on the broader classes of quinoline, quinolinone, and hydroxyquinoline derivatives.

While the quinoline scaffold is known to be a "privileged structure" in medicinal chemistry, exhibiting a wide range of biological activities, specific data for the 6-acetyl-3-hydroxy substituted version is not available in the reviewed literature.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the in vitro biological mechanisms of action for this compound that would adhere to the requested structure and content requirements. Information is available for various derivatives, but not for the specific compound .

Below is a summary of the findings for related compound classes, which illustrates the general biological potential of the quinoline scaffold but does not provide specific data for this compound.

General Findings for Quinoline Derivatives (Not Specific to this compound):

In Vitro Biological Mechanisms of Action

Cellular Pathway Modulations in Cell Line Models (in vitro)

Selective Cytotoxicity Profiles against Various Cell Lines (in vitro)

No studies detailing the selective cytotoxicity of 1-(3-Hydroxyquinolin-6-yl)ethanone against various cell lines were found. Research on related but distinct quinoline (B57606) derivatives shows that structural modifications significantly influence cytotoxic potential and selectivity against cancer cell lines versus normal cells. tandfonline.comorientjchem.orgsemanticscholar.orgnih.govmdpi.com However, no such data is available for the specific compound .

Mechanistic Studies of Antimicrobial Activity (in vitro)

There is no available information on the mechanistic studies of the antimicrobial activity for this compound. While many quinoline-based compounds are known to exhibit antibacterial and antifungal properties, often by targeting bacterial DNA gyrase or other essential enzymes, specific research on this compound's mechanism has not been reported in the available literature. smolecule.comrjptonline.orgscienceopen.comresearchgate.netnih.gov

Anti-inflammatory Mechanistic Insights (in vitro)

No mechanistic insights into the in vitro anti-inflammatory activity of this compound could be located. Studies on other quinoline derivatives suggest mechanisms involving the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes or the production of nitric oxide (NO), but these findings are not specific to this compound. researchgate.netresearchgate.net

Antioxidant Activity Mechanisms (in vitro)

Information regarding the in vitro antioxidant activity and mechanisms of this compound is not available. The antioxidant potential of the broader hydroxyquinoline class is often attributed to the hydrogen-donating ability of the hydroxyl group and the capacity to chelate metal ions, thereby preventing the generation of reactive oxygen species (ROS). ijpsr.comresearchgate.net However, specific experimental data, such as DPPH radical scavenging assays or other antioxidant capacity tests, for this compound are not documented in the searched sources.

Advanced Analytical and Spectroscopic Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups present within a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups in 1-(3-Hydroxyquinolin-6-yl)ethanone. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds. Analysis of related quinoline (B57606) structures provides a basis for assigning the expected absorption bands. nih.govarabjchem.orgmdpi.com

The FT-IR spectrum is expected to prominently feature a broad absorption band for the hydroxyl (-OH) group stretch, typically in the region of 3400-3200 cm⁻¹. The sharp, strong peak characteristic of the acetyl group's carbonyl (C=O) stretch is anticipated around 1670-1690 cm⁻¹. sci-hub.strjptonline.org Vibrations corresponding to the quinoline ring, including C=C and C=N stretching, would appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. arabjchem.org

Table 1: Predicted FT-IR Spectral Data for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H StretchHydroxyl3400 - 3200Broad, Strong
C-H StretchAromatic3100 - 3000Medium
C-H StretchMethyl (CH₃)2960 - 2850Medium-Weak
C=O StretchKetone1685Strong
C=C / C=N StretchAromatic Ring1600 - 1450Medium-Strong
C-O StretchPhenolic1260 - 1180Strong

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations that are Raman-active. While specific experimental Raman data for this compound is not widely documented, the principles of the technique allow for prediction of its key features. Raman spectra are particularly sensitive to non-polar bonds and symmetric vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules by mapping the carbon framework and the environment of hydrogen atoms.

Proton (¹H) NMR spectroscopy reveals the chemical environment of each proton in the molecule, their relative numbers, and their connectivity through spin-spin coupling. For this compound, the spectrum would show distinct signals for the aromatic protons on the quinoline ring, the hydroxyl proton, and the methyl protons of the acetyl group. nih.govarabjchem.org

The protons on the quinoline ring (H2, H4, H5, H7, H8) are expected to resonate in the downfield region (δ 7.0–9.0 ppm) due to the deshielding effect of the aromatic system. mdpi.com The hydroxyl proton (-OH) would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. The methyl (CH₃) protons of the acetyl group would give a sharp singlet in the upfield region, typically around δ 2.4-2.7 ppm. nih.gov

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H28.8 - 9.0Doublet (d)1H
H47.4 - 7.6Doublet (d)1H
H58.1 - 8.3Doublet (d)1H
H77.9 - 8.1Doublet of Doublets (dd)1H
H87.6 - 7.8Doublet (d)1H
OH9.5 - 10.5Broad Singlet (br s)1H
CH₃2.6 - 2.7Singlet (s)3H

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon types and their chemical environments.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) of the acetyl group is expected to be the most downfield signal, typically appearing around δ 195-205 ppm. nih.gov The carbons of the quinoline ring will resonate in the aromatic region (δ 110–160 ppm), with carbons attached to the nitrogen and oxygen atoms appearing further downfield. arabjchem.org The methyl carbon (CH₃) will be found in the upfield region of the spectrum (δ 25–30 ppm). nih.gov

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O197.0
C3155.0
C8a148.0
C2145.0
C4a138.0
C6135.0
C5130.0
C7128.0
C8122.0
C4115.0
CH₃27.0

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. arabjchem.orgcolumbia.edu

HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the quinoline ring by linking the previously discussed ¹H signals to their corresponding ¹³C signals. hmdb.ca

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight and Formula Confirmation

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For this compound, with a molecular formula of C₁₁H₉NO₂, the expected monoisotopic mass is approximately 187.0633 g/mol . nih.gov

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition of a molecule. ulisboa.pt This is a critical step in the identification of a newly synthesized compound or for confirming the identity of a known substance. The high precision of HR-MS can differentiate between compounds with the same nominal mass but different elemental formulas. For instance, HR-MS data for related quinoline derivatives have been used to confirm their proposed structures. nih.govmdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. jmchemsci.com

Technique Information Obtained Expected Value for C₁₁H₉NO₂
Mass Spectrometry (MS)Molecular Weight~187.2 g/mol sigmaaldrich.com
High-Resolution Mass Spectrometry (HR-MS)Exact Mass and Molecular Formula187.0633 g/mol nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. rsc.org By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized. rsc.org The retention factor (Rf) value is characteristic for a compound in a given solvent system and can be used for identification purposes. TLC is also used to determine the optimal solvent system for purification by column chromatography. rsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. researchgate.net For this compound, HPLC can be used to determine its purity with high accuracy. bldpharm.com A pure compound will ideally show a single peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. researchgate.net Different HPLC methods, such as reversed-phase HPLC with a C18 column, are commonly employed for the analysis of organic compounds. academicjournals.org The choice of mobile phase and detector (e.g., UV-Vis) is crucial for achieving good separation and detection. scribd.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wjarr.com While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique is invaluable for identifying any volatile impurities or byproducts that may be present in the sample. eurekakit.com The gas chromatogram separates the volatile components, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification. nih.gov

Technique Application Key Parameters
Thin Layer Chromatography (TLC)Reaction monitoring, preliminary purity checkRetention factor (Rf), Solvent system rsc.org
High-Performance Liquid Chromatography (HPLC)High-purity assessment, quantitative analysisRetention time, Peak area, Mobile phase, Column type researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile impuritiesRetention time, Mass spectrum wjarr.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. For this compound (C₁₁H₉NO₂), the theoretical elemental composition can be calculated. A close agreement between the experimental and calculated values provides strong evidence for the empirical and, in conjunction with mass spectrometry data, the molecular formula of the compound. tubitak.gov.trjocpr.com

Element Theoretical Percentage for C₁₁H₉NO₂
Carbon (C)~70.58%
Hydrogen (H)~4.85%
Nitrogen (N)~7.48%
Oxygen (O)~17.09%

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chelation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For an organic compound like this compound, which contains a quinoline ring system, a hydroxyl group, and a carbonyl group, the UV-Vis spectrum provides valuable information about its conjugated π-system and non-bonding electrons. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. Typically, two main types of electronic transitions are observed for such molecules:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems, such as the quinoline nucleus, and typically result in strong absorption bands.

n → π* Transitions: These involve the excitation of an electron from a non-bonding orbital (n), such as those on the oxygen of the carbonyl and hydroxyl groups or the nitrogen of the quinoline ring, to a π* antibonding orbital. These transitions are generally weaker in intensity compared to π → π* transitions and occur at longer wavelengths. For carbonyl compounds, these absorbances are often seen in the 270-300 nm range. masterorganicchemistry.com

Chelation Studies

The 3-hydroxyquinoline (B51751) scaffold is a known chelating agent, capable of binding to various metal ions. UV-Vis spectroscopy is a primary method for investigating these chelation events. When this compound binds to a metal ion, the electronic environment of the chromophore is altered. This change is observable in the UV-Vis spectrum, typically as a shift in the absorption maxima to either a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift). The magnitude of this shift and the potential appearance of new charge-transfer bands can provide insights into the formation, stability, and stoichiometry of the metal-ligand complex. Such studies are crucial for applications in sensor development and medicinal chemistry. ugr.es

While the principles of UV-Vis spectroscopy are well-established for quinoline derivatives, a review of the available scientific literature did not yield specific experimental UV-Vis absorption data for this compound.

Table 1: Hypothetical UV-Vis Spectral Data for this compound (Note: The following table is illustrative of expected data; specific experimental values are not available in the reviewed literature.)

Solventλmax (nm) (Transition)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
EthanolData not availableData not available
MethanolData not availableData not available
DMSOData not availableData not available

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry and reveals detailed information about its conformation in the solid state.

For this compound, a single-crystal X-ray diffraction analysis would yield critical data, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating block of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal lattice.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds.

Torsion Angles: Information about the conformation of the molecule, such as the orientation of the acetyl group relative to the quinoline ring.

Intermolecular Interactions: Details on how molecules pack together in the crystal, identifying non-covalent interactions like hydrogen bonds (e.g., involving the 3-hydroxyl group) and π-π stacking between quinoline rings.

This information is invaluable for understanding the molecule's structure-property relationships and for computational modeling studies. Despite the utility of this technique, a search of crystallographic databases, including the Crystallography Open Database, and the broader scientific literature did not locate a published crystal structure for this compound. researchgate.net For comparison, the crystal structure of the related isomer, 5-acetyl-8-hydroxyquinoline, has been determined, revealing a monoclinic crystal system with the space group P21/c. However, these specific parameters cannot be assigned to this compound.

Table 2: Crystallographic Data for this compound (Note: Specific experimental data is not available in the reviewed literature.)

ParameterValue
Chemical FormulaC₁₁H₉NO₂
Molecular Weight187.19
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available

Non Pharmacological Applications and Material Science

Corrosion Inhibition Studies and Adsorption Mechanisms on Metal Surfaces

Heterocyclic compounds containing nitrogen, oxygen, and π-electrons are recognized as effective corrosion inhibitors, particularly for metals like mild steel in acidic environments. najah.edunajah.edu The efficacy of these organic inhibitors stems from their ability to adsorb onto the metal surface, displacing water molecules and forming a protective barrier against corrosive agents. najah.edutandfonline.com The quinoline (B57606) nucleus, central to 1-(3-Hydroxyquinolin-6-yl)ethanone, is a key functional group in many potent corrosion inhibitors. researchgate.net

The inhibition mechanism involves the interaction between the lone pair electrons of the nitrogen and oxygen heteroatoms, as well as the π-electrons of the aromatic quinoline ring, with the vacant d-orbitals of metal atoms on the surface. najah.edu This leads to the formation of a stable, adsorbed film. This adsorption can be classified as physisorption (electrostatic interaction) or chemisorption (charge sharing or transfer to form a coordinate-type bond). tandfonline.com

Studies on various hydroxyquinoline derivatives demonstrate their effectiveness. For instance, 8-hydroxyquinoline (B1678124) derivatives have shown high inhibition efficiencies, often exceeding 90%, for mild steel in 1 M HCl. najah.edujmaterenvironsci.com Potentiodynamic polarization studies typically classify these compounds as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. tandfonline.comacs.org The adsorption process of these inhibitors on metal surfaces is often well-described by the Langmuir adsorption isotherm, which assumes the formation of a monolayer on the surface. najah.eduresearchgate.net

The standard Gibbs free energy of adsorption (ΔG°ads) is a key parameter derived from the isotherm, indicating the spontaneity and strength of the adsorption. Values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more suggest chemisorption. tandfonline.com Research on related heterocyclic inhibitors has shown ΔG°ads values pointing towards a combination of physical and chemical adsorption. acs.org

Below is a table summarizing typical data from corrosion inhibition studies of quinoline derivatives, which provides a reference for the expected performance of this compound.

Inhibitor (Related Quinoline Derivatives)Metal/MediumMax. Inhibition Efficiency (η%)Adsorption IsothermType of Inhibition
(8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate (Q1)Mild Steel / 1M HCl96%LangmuirMixed
1,3-bis((8‑hydroxy-quinolin-5-yl)methyl)-1H-benzimidazol-2(3H)-one (BHMB)Carbon Steel / 1M HCl91%LangmuirCathodic
(E)−3-(2-(benzofuran-2-yl)vinyl)quinoxalin-2(1H)-one (FR115)Mild Steel / 1M HCl91.3%LangmuirMixed

This table presents data for related compounds to illustrate the general efficacy of the quinoline scaffold in corrosion inhibition.

Applications in Material Science and Dyes

The photophysical and chemical properties of the quinoline scaffold are harnessed in various areas of material science.

Fluorescent chemosensors are molecules designed to signal the presence of specific chemical species (analytes) through a change in their fluorescence properties. nih.gov Quinoline and its derivatives are excellent fluorophores and are frequently used to construct chemosensors for detecting metal ions. nih.govresearchsquare.com The sensing mechanism often relies on processes like chelation-enhanced fluorescence (CHEF) or chelation-enhanced fluorescence quenching (CHEQ).

The 3-hydroxyquinoline (B51751) moiety in this compound is particularly well-suited for this application. The nitrogen atom of the quinoline ring and the adjacent hydroxyl group can act as a binding site for metal ions. Upon coordination with a metal ion, the electronic properties of the molecule are altered, leading to a significant change in the fluorescence emission intensity or wavelength. researchsquare.com

For example, various quinoline-based probes have been developed for the highly selective and sensitive detection of biologically and environmentally important metal ions such as Zn2+, Cr3+, and Fe3+. nih.govresearchsquare.combohrium.com A probe based on an 8-hydroxyquinoline derivative, for instance, demonstrated a "turn-off" response for Fe3+ ions due to the CHEQ effect, with a low detection limit of 7x10-8 M. researchsquare.com Another sensor, incorporating a quinolin-8-ol moiety, was developed for the selective detection of Cr3+. bohrium.com The choice of the binding site and the fluorophore structure allows for the fine-tuning of the sensor's selectivity towards a specific target ion. medcraveonline.com

Sensor Type (Based on Quinoline Scaffolds)Target AnalyteSensing MechanismSolvent/Medium
8-Hydroxyquinoline-based Schiff baseFe3+CHEQ ("Turn-off")Ethanol
2-(5,6-dihydro-benzo najah.edubohrium.comimidazo[1,2-c]quinazolin-6-yl)-quinolin-8-olCr3+CHEF ("Turn-on")Ethanol-Water
8-Aminoquinoline derivativeZn2+CHEF ("Turn-on")Aqueous solution

This table showcases examples of fluorescent chemosensors built upon the quinoline framework, highlighting their potential for detecting various metal ions.

Disperse dyes are a class of non-ionic, sparingly water-soluble colorants primarily used for dyeing hydrophobic synthetic fibers, most notably polyester (B1180765). mdpi.comgoogle.com The dyeing process for polyester requires high temperatures (around 130°C) and pressure to facilitate the diffusion of the dye molecules into the highly crystalline and compact fiber structure. emerald.com

Heterocyclic compounds, including those with a quinoline core, are important in the synthesis of disperse dyes. emerald.com The quinoline structure acts as a chromophore (the color-producing part of the molecule) and can be modified with various auxochromes (groups that modify the color and intensity) to produce a wide range of colors. Azo disperse dyes based on quinolin-2(1H)-one, for example, are known to produce brighter and deeper shades on polyester fabrics compared to their simpler benzene (B151609) analogues. emerald.com These dyes often exhibit good fastness properties, such as resistance to washing and light. mdpi.com The molecular size and substituents on the dye molecule influence its dyeing characteristics, including dye uptake and affinity for the fabric. emerald.com Given its quinoline core, this compound represents a potential precursor or intermediate for the synthesis of novel disperse dyes for synthetic textiles.

Lubricating oils and greases are susceptible to oxidation at high operating temperatures, leading to degradation, increased acidity, and the formation of sludge and deposits. Antioxidants are crucial additives that extend the service life of lubricants by inhibiting these oxidative processes. researchgate.net Secondary diarylamines and related nitrogen-containing heterocyclic compounds are well-known and effective antioxidants. google.com

Derivatives of 4-hydroxy quinolinone, which are structurally very similar to this compound, have been synthesized and evaluated as antioxidants in lubricating greases. researchgate.net Their performance was assessed using standard methods like ASTM D-942 (Oxidation Stability of Lubricating Greases) and ASTM D-664 (Acid Number of Petroleum Products). The results indicated that these quinolinone derivatives effectively reduced the pressure drop in the oxygen bomb test and controlled the increase in the total acid number, signifying good antioxidant activity. researchgate.net The antioxidant mechanism of these compounds involves scavenging reactive radical intermediates, thereby terminating the chain reactions of oxidation. researchgate.net The presence of the hydroxyl group and the aromatic amine-like structure within the quinoline ring system are key to this function.

Role as Intermediates in Agrochemical Synthesis

The quinoline scaffold is a privileged structure found in numerous compounds with significant biological activity, including those used in agriculture. researchgate.net Compounds containing this ring system are utilized in the development of pesticides and other agrochemicals. researchgate.net For example, 1-(4-hydroxyquinolin-3-yl)ethanone, a close isomer of the subject compound, is reported to be an intermediate in the production of various agrochemicals. smolecule.com The diverse reactivity of the quinoline ring and its substituents allows for the synthesis of a wide array of complex molecules with desired properties for crop protection. The hydroxy-pyrazole and 3-hydroxy-oxindole motifs, which share structural features with hydroxyquinolines, are also utilized in agrochemical leads. researchgate.net Therefore, this compound serves as a valuable building block for the synthesis of new agrochemical candidates.

Ligand Design in Coordination Chemistry

Coordination chemistry involves the study of compounds formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. The design of ligands with specific electronic and steric properties is crucial for developing metal complexes with desired functions in catalysis, material science, and sensing. beilstein-journals.org

The structure of this compound makes it an excellent candidate for a chelating ligand. It possesses two potential donor sites: the nitrogen atom of the quinoline ring (a soft donor) and the oxygen atom of the hydroxyl group (a hard donor). beilstein-journals.orgcardiff.ac.uk This combination allows it to act as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal ion. ekb.eg 8-Hydroxyquinoline is a classic and well-studied chelating ligand that forms stable complexes with a vast number of metal ions, and the 3-hydroxyquinoline moiety is expected to exhibit similar coordination behavior. cardiff.ac.uk The combination of a hard σ-donor (oxygen) and a soft π-acceptor (nitrogen) site within the same molecule can lead to unique properties in the resulting metal complexes. beilstein-journals.org These complexes have potential applications as catalysts, molecular materials, or as the basis for the chemosensors discussed previously. researchgate.net

Future Research Directions and Advanced Research Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has traditionally involved methods that are often harsh and environmentally taxing. nih.gov Classical methods like the Skraup, Doebner-von Miller, and Conrad-Limpach syntheses frequently require high temperatures and hazardous reagents. nih.govnih.gov Consequently, modern organic chemistry is increasingly focused on developing greener, more sustainable synthetic routes.

Future research will likely prioritize one-pot multicomponent reactions, which improve efficiency by constructing complex molecules in a single step. researchgate.net The use of environmentally benign and inexpensive catalysts, such as iron(III) chloride (FeCl₃), is a promising avenue. tandfonline.combohrium.comorganic-chemistry.orgacs.org Research has demonstrated that FeCl₃·6H₂O can effectively catalyze the synthesis of quinoline derivatives in water, a green solvent, under mild conditions. tandfonline.combohrium.com These methods offer significant advantages, including shorter reaction times, easier workup procedures, and higher yields. tandfonline.com The development of nanocatalyst-based protocols also represents a frontier in the sustainable synthesis of quinolines, offering high efficiency and catalyst recyclability. nih.gov The application of these green methodologies to the specific synthesis of 1-(3-Hydroxyquinolin-6-yl)ethanone could provide significant economic and environmental benefits. nih.govacs.org

Table 1: Comparison of Catalysts in Quinoline Synthesis
Catalyst SystemSolventKey AdvantagesRelevant Findings
FeCl₃·6H₂OWaterInexpensive, non-toxic, environmentally benign, mild conditions. tandfonline.combohrium.comDemonstrated high yields and shorter reaction times for quinoline derivatives. tandfonline.com
Nanocatalysts (e.g., Fe₃O₄ NPs)Water or Solvent-freeHigh efficiency, reusability, adherence to green chemistry principles. nih.govEffective in producing diverse quinoline derivatives with good yields. nih.gov
p-Toluenesulfonic acid (p-TSA)EthanolEffective green catalyst. researchgate.netUsed in sustainable, one-pot synthesis of quinoline analogs. researchgate.net

Advanced Computational Design and High-Throughput Virtual Screening

Computational methods are becoming indispensable tools in modern drug discovery and materials science. plos.org For a molecule like this compound, these techniques can predict its physicochemical properties, biological activity, and potential as a building block for more complex structures.

Advanced computational studies, such as Density Functional Theory (DFT), can provide deep insights into the electronic properties and reactivity of hydroxyquinoline derivatives. plos.orgepstem.netacs.org Such analyses help in understanding the molecule's interaction with biological targets or its behavior in a material matrix. acs.org Molecular docking and high-throughput virtual screening (HTVS) are powerful techniques for identifying potential biological targets for quinoline-based compounds. nih.govmdpi.comtandfonline.commdpi.com By screening large libraries of compounds against specific proteins, researchers can identify promising lead candidates for drug development. nih.govtandfonline.com For instance, virtual screening of quinoline libraries has been employed to find potential inhibitors for targets in diseases like SARS-CoV-2 and Alzheimer's. plos.orgnih.gov Applying these in silico methods to derivatives of this compound could accelerate the discovery of new therapeutic agents or functional materials. nih.govmdpi.com

Table 2: Computational Techniques in Quinoline Research
TechniqueApplicationPotential Insights for this compound
Density Functional Theory (DFT)Calculation of electronic properties, reactivity descriptors, and spectroscopic data. epstem.netacs.orgPredicting reactivity, stability, and spectroscopic characteristics. plos.orgmdpi.com
Molecular DockingPredicting the binding orientation and affinity of a molecule to a biological target. mdpi.comnih.govIdentifying potential protein targets and understanding binding interactions. mdpi.com
High-Throughput Virtual Screening (HTVS)Rapidly screening large compound libraries against a target. nih.govmdpi.comDiscovering new lead compounds for drug development based on the hydroxyquinoline scaffold. tandfonline.com
Molecular Dynamics (MD) SimulationsSimulating the movement of atoms and molecules to understand dynamic processes. nih.govAssessing the stability of ligand-protein complexes over time. nih.gov

Development of Highly Selective In Vitro Probes for Biological Systems

The inherent fluorescence and metal-chelating properties of the hydroxyquinoline core make it an excellent platform for developing chemical sensors. epstem.netscispace.comrroij.com Quinoline derivatives are widely used as fluorescent probes for detecting metal ions that are important in biological and environmental systems. epstem.netnanobioletters.commdpi.com

Future research could focus on modifying the this compound structure to create highly selective and sensitive in vitro probes. By introducing specific functional groups, it is possible to tune the probe's selectivity towards particular analytes, such as metal ions like Fe³⁺, Cu²⁺, or Zn²⁺. rsc.orgacs.org The development of such probes involves studying their photophysical properties, including absorption and emission spectra, in the presence of different ions. acs.org The goal is to achieve a significant and specific change in fluorescence (a "turn-on" or "turn-off" response) upon binding to the target analyte. rsc.org These probes have applications in real-time monitoring and imaging of ions in living cells, contributing to our understanding of cellular processes and the diagnosis of diseases. mdpi.comrsc.org The 3-hydroxyquinoline (B51751) scaffold, in particular, offers unique electronic properties that could be exploited to design novel sensors with enhanced performance.

Table 3: Quinoline-Based Fluorescent Probes
Probe ScaffoldTarget AnalyteSensing MechanismPotential Application
Quinoline-Thiazole DerivativesFe³⁺, Fe²⁺, Cu²⁺Fluorescence quenching. acs.orgDetection of iron and copper ions in biological systems. acs.org
Rhodamine-8-HydroxyquinolineHg²⁺Fluorescence enhancement ("turn-on"). rsc.orgMonitoring mercury contamination in environmental and biological samples. rsc.org
Quinoline-based ChemosensorsZn²⁺Fluorescence enhancement. nanobioletters.comIn vivo monitoring and bio-imaging of zinc ions. nanobioletters.com

Expanding Applications in Emerging Material Science Fields

The quinoline nucleus is not only significant in medicinal chemistry but also in the field of material science. numberanalytics.comecorfan.org Derivatives of 8-hydroxyquinoline (B1678124), such as tris(8-hydroxyquinolinato)aluminum (Alq3), are canonical materials in organic light-emitting diodes (OLEDs) due to their excellent electron-transporting properties and thermal stability. scispace.comrroij.commdpi.commagtech.com.cn

The unique electronic and photophysical properties of this compound suggest its potential for use in emerging material science applications. Research could explore the synthesis of metal complexes using this compound as a ligand for use in novel OLED devices. magtech.com.cn The substitution pattern on the quinoline ring can tune the emission color and efficiency of the resulting materials. mdpi.com Beyond OLEDs, quinoline derivatives are being investigated for their use in third-generation photovoltaics, such as dye-sensitized solar cells (DSSCs) and polymer solar cells. researchgate.net The ability of these compounds to absorb light and facilitate charge transfer makes them promising candidates for active layer components in solar devices. researchgate.net Further research into the material properties of this compound and its derivatives could lead to the development of new functional materials for electronics and energy applications. numberanalytics.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Hydroxyquinolin-6-yl)ethanone, and how can reaction conditions be optimized?

  • Methodology :

  • Synthetic Pathways : Start with functionalized quinoline derivatives (e.g., 6-acetylquinolin-3-ol) and employ Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions to introduce the ethanone group. For regioselectivity, use protecting groups (e.g., tert-butyldimethylsilyl) on the hydroxyquinoline moiety to prevent side reactions .
  • Optimization : Key parameters include solvent polarity (e.g., DMF for solubility), temperature (80–120°C for kinetic control), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Monitor reaction progress via TLC or HPLC to adjust stoichiometry .

Q. How can the structure and purity of this compound be validated experimentally?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR to confirm the presence of the acetyl group (singlet at δ ~2.6 ppm) and aromatic protons (δ 7.0–8.5 ppm). 13C^{13}C-NMR can verify the carbonyl carbon (δ ~200 ppm) and quinoline backbone .
  • Chromatography : High-purity batches (>95%) can be achieved via silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., ATPase activity for kinase targets). IC₅₀ values should be determined in triplicate .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states for reactions at the acetyl group. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify electrophilic sites .
  • Solvent Effects : Apply the SMD continuum model to simulate solvent polarity effects on reaction barriers (e.g., acetonitrile vs. toluene) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodology :

  • X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) by growing single crystals (solvent: DCM/hexane) and analyzing bond lengths (e.g., C=O vs. C–OH) .
  • 2D NMR : Use 1H^1H-13C^{13}C HSQC and HMBC to assign coupling between the acetyl group and quinoline protons, distinguishing regioisomers .

Q. How does the hydroxyquinoline moiety influence photophysical properties?

  • Methodology :

  • UV-Vis Spectroscopy : Measure absorbance in ethanol (λₘₐₐ ~320 nm for n→π* transitions). Compare with TD-DFT results to correlate experimental and theoretical band gaps .
  • Fluorescence Quenching : Titrate with metal ions (e.g., Fe³⁺) to study chelation effects on emission intensity (λₑₘ ~450 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.